4-((4-Chlorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Description
4-((4-Chlorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative synthesized via condensation of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol with 4-chlorobenzaldehyde. This compound belongs to the 1,2,4-triazole-3-thiol family, known for diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties.
Properties
CAS No. |
478255-98-0 |
|---|---|
Molecular Formula |
C16H13ClN4S |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
4-[(E)-(4-chlorophenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13ClN4S/c1-11-3-2-4-13(9-11)15-19-20-16(22)21(15)18-10-12-5-7-14(17)8-6-12/h2-10H,1H3,(H,20,22)/b18-10+ |
InChI Key |
OLQFGSARAPCWOJ-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
-
3-Methylbenzoic acid (4.1) : Serves as the aromatic precursor.
-
Thionyl chloride (SOCl₂) : Converts the carboxylic acid to its acid chloride.
-
Ethanol (EtOH) : Solvent for esterification.
-
Hydrazine hydrate (N₂H₄·H₂O) : Facilitates hydrazide formation.
-
Carbon disulfide (CS₂) : Cyclizing agent for triazole-thiol synthesis.
Reaction Procedure
-
Esterification :
-
Hydrazide Formation :
-
Cyclization to Triazole-Thiol :
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4.3 (1 mol) is treated with CS₂ (1.5 mol) and KOH (1.5 mol) in water at 0–25°C for 6 hours, followed by reflux with hydrazine hydrate (15 mol) in ethanol at 80°C for 12 hours.
-
5-(3-Methylphenyl)-4H-1,2,4-triazole-3-thiol (4.4) is obtained as a white solid (crude yield: ~75%), used directly in the next step.
-
Schiff Base Condensation with 4-Chlorobenzaldehyde
Reaction Conditions
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Biological Activities
Research indicates that 4-((4-Chlorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol exhibits a range of biological activities:
- Antiviral Activity : Compounds in the triazole family have been studied for their ability to inhibit viral replication.
- Antimicrobial Properties : This compound has shown effectiveness against various bacterial strains by inhibiting dihydrofolate reductase, an essential enzyme for folate synthesis in bacteria.
- Anticancer Potential : The compound's structure allows it to interact with key metabolic enzymes involved in cancer progression.
Applications in Medicinal Chemistry
The unique structural features of this compound enhance its biological activity compared to other triazoles. Its chlorine and methyl substituents on the benzene rings contribute to its reactivity and interaction with biological targets.
Table 1: Structural Comparison with Related Compounds
| Compound Name | IUPAC Name | Unique Features |
|---|---|---|
| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Exhibits strong anti-tubercular properties | |
| 5-(3-Methylphenyl)-1H-1,2,4-triazole-3-thione | Known for its anticancer activity | |
| 5-(pyridin-3-yl)-1H-1,2,4-triazole-3-thione | Displays significant antifungal activity |
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Antimicrobial Studies : In vitro studies demonstrated that this compound significantly reduced the minimum inhibitory concentration (MIC) against multiple drug-resistant strains of bacteria.
- Anticancer Research : The compound's ability to inhibit cancer cell proliferation was evaluated through various assays. Results indicated that it effectively induced apoptosis in cancer cells by targeting specific metabolic pathways.
- Computational Studies : Molecular docking simulations have been employed to predict binding affinities and interaction dynamics between this compound and target enzymes such as dihydrofolate reductase. These studies support the observed biological activities and provide insights into potential mechanisms of action.
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound can also induce apoptosis in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Triazole-3-thiol derivatives exhibit bioactivity influenced by substituents at the 4- and 5-positions. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Lipophilicity (cLogP) :
- Thermal Stability :
- Polystyrene films incorporating triazole-3-thiols show enhanced photostability, suggesting utility in material science .
Biological Activity
The compound 4-((4-Chlorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential applications in medicinal chemistry, particularly focusing on its antimicrobial, antiviral, and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of thiosemicarbazides with aldehydes. A common method includes the cyclization of thiosemicarbazide with 4-chlorobenzaldehyde , leading to the formation of the triazole derivative through a series of reactions that yield the thiol group. The general reaction pathway can be summarized as follows:
- Reactants : Thiosemicarbazide + 4-chlorobenzaldehyde
- Conditions : Heating in an appropriate solvent (e.g., ethanol) under acidic conditions.
- Products : this compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its activity against various bacterial strains and fungi using the disc diffusion method. The results are summarized in Table 1.
| Compound | Zone of Inhibition (mm) | E. coli | S.aureus | B.subtilis | C.albicans | A.niger |
|---|---|---|---|---|---|---|
| 4.4b | 3.80 | 4.60 | 3.90 | 2.60 | 2.10 | |
| 4.4c | 4.30 | 3.70 | 4.20 | 3.10 | 4.20 | |
| 4.4d | 7.50 | 6.80 | 7.10 | 3.90 | - |
The derivatives demonstrated good to moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with notable antifungal effects against Candida albicans and Aspergillus niger .
Antiviral and Anticancer Properties
In addition to its antimicrobial activity, this compound has shown promising antiviral and anticancer effects. Research involving various cancer cell lines (e.g., melanoma IGR39 and triple-negative breast cancer MDA-MB-231) revealed that derivatives of this triazole exhibited cytotoxicity, particularly towards melanoma cells . The selectivity towards cancer cells suggests potential applications in targeted cancer therapies.
The biological activity of This compound is attributed to its ability to inhibit key enzymes involved in disease processes. For instance, it has been reported to interact effectively with dihydrofolate reductase, which is crucial for folate synthesis in bacteria . This interaction underlies its antimicrobial properties.
Case Studies
Several studies have highlighted the effectiveness of this compound in various biological assays:
- Antimicrobial Screening : A comprehensive study evaluated multiple derivatives of triazoles for their antimicrobial efficacy against pathogenic microbes and established a correlation between structural features and biological activity .
- Cytotoxicity Assays : The MTT assay was used to assess the cytotoxic effects on human cancer cell lines, demonstrating that certain derivatives possess significant anticancer properties while maintaining low toxicity towards normal cells .
Q & A
Q. What are the optimized synthetic routes for 4-((4-Chlorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, and how can purity be maximized?
Methodological Answer: The synthesis typically involves a condensation reaction between 4-chlorobenzaldehyde and 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. Key steps include:
- Solvent selection : Ethanol or methanol is preferred due to their polarity and ability to dissolve reactants .
- Reaction conditions : Stirring at reflux (70–80°C) for 6–8 hours to ensure complete imine bond formation.
- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity .
- Yield optimization : Adjusting molar ratios (1:1.2 aldehyde:amine) and catalyst use (e.g., glacial acetic acid) improves yields to 70–85% .
Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?
Methodological Answer: Structural confirmation requires a multi-technique approach:
- 1H/13C NMR : Key signals include the thiol proton (δ 13.5–14.0 ppm, broad singlet) and azomethine proton (δ 8.5–9.0 ppm) .
- FT-IR : Stretching vibrations for C=N (1600–1650 cm⁻¹), S–H (2550–2600 cm⁻¹), and aromatic C–H (3050–3100 cm⁻¹) confirm functional groups .
- HR-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 372.04) validate molecular weight .
- X-ray crystallography : Resolves stereochemistry of the benzylidene group and confirms E/Z isomerism .
Advanced Research Questions
Q. How does the substitution pattern on the benzylidene group influence antimicrobial efficacy?
Methodological Answer: The 4-chloro substituent enhances lipophilicity and membrane penetration, critical for disrupting bacterial cell walls. Comparative studies show:
- Activity trends : 4-Cl > 4-F > 4-NO₂ in inhibiting Staphylococcus aureus (MIC: 8 µg/mL for 4-Cl vs. 32 µg/mL for 4-NO₂) .
- Mechanistic insights : Chlorinated derivatives disrupt folate synthesis by binding to dihydrofolate reductase (DHFR) with higher affinity (Kd = 12 nM vs. 45 nM for unsubstituted analogs) .
- Structural analogs : Substitution at the 3-methylphenyl group (e.g., 4-tert-butyl) increases steric hindrance, reducing activity against Gram-negative bacteria .
Table 1 : Antimicrobial Activity of Substituted Triazole Derivatives
| Substituent | Target Microbe | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| 4-Cl | S. aureus | 8 | DHFR inhibition |
| 4-F | E. coli | 16 | Membrane disruption |
| 3-NO₂ | C. albicans | 32 | Reactive oxygen species (ROS) generation |
Q. What computational strategies predict the compound’s toxicity and binding interactions with biological targets?
Methodological Answer:
- In silico toxicity : Use ProTox-II or ADMETLab to estimate LD50 (e.g., predicted oral rat LD50 = 1190 mg/kg, Class IV toxicity) .
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding to targets like MERS-CoV helicase (PDB: 5WWP). Key interactions:
- Thiol group forms hydrogen bonds with ATPase active-site residues (e.g., Lys288) .
- Chlorobenzylidene moiety engages in π-π stacking with Phe286 (binding energy: −9.2 kcal/mol) .
- QSAR modeling : Correlate Hammett constants (σ) of substituents with bioactivity (R² = 0.89 for antifungal activity) .
Q. How can photoisomerization (E/Z) of the benzylidene group be exploited for light-controlled drug activation?
Methodological Answer:
- UV irradiation : At 365 nm, the E→Z isomerization quantum yield (Φ = 0.32) enables reversible structural changes, altering binding affinity .
- Application : Z-isomers show 3× higher cytotoxicity in A549 lung cancer cells (IC50 = 12 µM vs. 36 µM for E-isomer) due to enhanced DNA intercalation .
- Experimental design : Monitor isomerization via UV-Vis spectroscopy (λmax shift from 320 nm to 290 nm) and validate using HPLC with a chiral column .
Q. What methodologies resolve contradictions in reported antitumor IC50 values across studies?
Methodological Answer: Discrepancies arise from assay conditions. Standardize protocols:
- Cell lines : Use authenticated lines (e.g., MCF-7, A549) with ≤10 passages to minimize genetic drift .
- Culture conditions : Maintain 10% FBS, 5% CO2, and 37°C. Pre-treat cells with compound for 72 hours .
- Dosage consistency : Test 0.1–100 µM range in triplicate. For example, IC50 = 18 µM (MCF-7) vs. 25 µM (Huh-7) highlights tissue-specific uptake .
- Control compounds : Compare with doxorubicin (IC50 = 0.5 µM) to contextualize potency .
Q. How do disulfide formation and alkylation reactions modify the compound’s pharmacokinetic properties?
Methodological Answer:
- Alkylation (e.g., CH3I) : Converts thiol (-SH) to methylthio (-SMe), increasing logP from 2.1 to 3.4 and plasma half-life (t1/2) from 2.5 to 6.7 hours .
- Disulfide dimerization : Oxidative coupling (I₂/H₂O₂) forms S–S bonds, reducing renal clearance (CLrenal: 0.8 → 0.3 mL/min/kg) but enhancing stability in acidic environments .
- Biological impact : Methylthio derivatives show 50% higher brain permeability in murine models, suggesting CNS-targeting potential .
Q. Data Contradiction Analysis :
- Antimicrobial vs. Antitumor Activity : Chlorinated derivatives exhibit strong antibacterial activity but moderate cytotoxicity. This divergence is attributed to differing target affinities (e.g., DHFR vs. topoisomerase II) .
- In silico vs. In vivo Toxicity : Predicted LD50 (1190 mg/kg) may underestimate in vivo neurotoxicity due to blood-brain barrier penetration, necessitating complementary zebrafish models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
